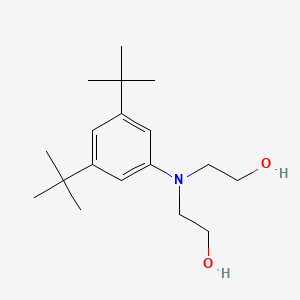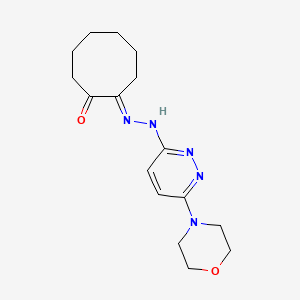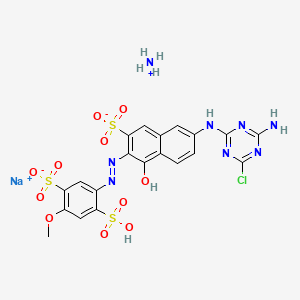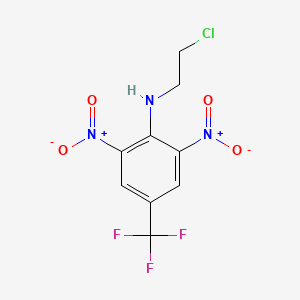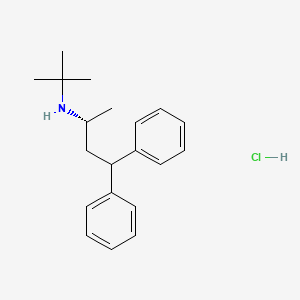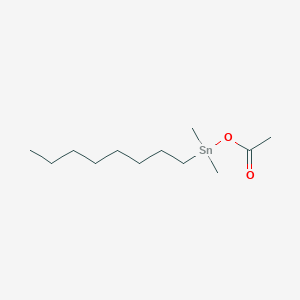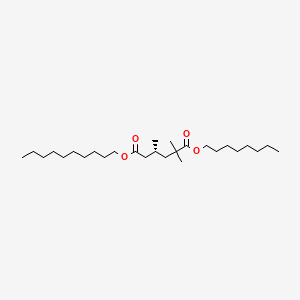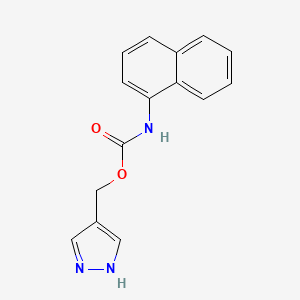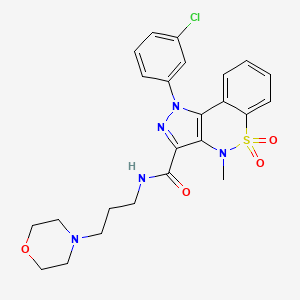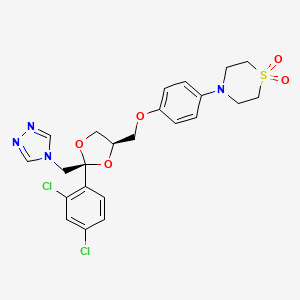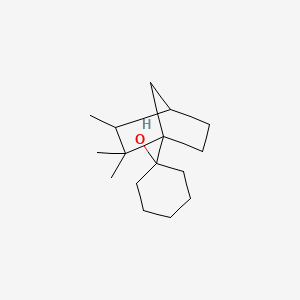
Indisan
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Indisan is a synthetic compound widely used in various industries, including fragrance and flavor production. It is known for its unique aromatic properties and is often used as a substitute for natural sandalwood oil. This compound is chemically classified as an isobornyl cyclohexanol derivative, which contributes to its distinctive scent profile.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Indisan typically involves the cyclization of isobornyl acetate followed by hydrogenation. The process begins with the esterification of camphene to form isobornyl acetate. This intermediate is then subjected to cyclization under acidic conditions to yield isobornyl cyclohexene. Finally, hydrogenation of isobornyl cyclohexene in the presence of a palladium catalyst produces this compound.
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of high-pressure reactors and continuous flow systems to ensure efficient conversion and high yield. The reaction conditions are carefully controlled to maintain the purity and quality of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Indisan undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form isobornyl cyclohexanone.
Reduction: Reduction of this compound can yield isobornyl cyclohexanol.
Substitution: this compound can participate in substitution reactions, particularly with halogens.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenation reactions often involve reagents like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Isobornyl cyclohexanone
Reduction: Isobornyl cyclohexanol
Substitution: Halogenated derivatives of this compound
Applications De Recherche Scientifique
Indisan has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studies of cyclohexanol derivatives and their reactivity.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its use in topical formulations due to its pleasant aroma and potential therapeutic effects.
Industry: Widely used in the fragrance and flavor industry as a substitute for natural sandalwood oil.
Mécanisme D'action
The mechanism of action of Indisan primarily involves its interaction with olfactory receptors, which are responsible for detecting scents. The molecular structure of this compound allows it to bind effectively to these receptors, producing a characteristic sandalwood-like aroma. Additionally, its potential antimicrobial activity is thought to be due to its ability to disrupt microbial cell membranes.
Comparaison Avec Des Composés Similaires
Indisan is often compared to other isobornyl cyclohexanol derivatives, such as Sandela and Mysorol. These compounds share similar aromatic properties but differ in their chemical structures and synthesis methods. This compound is unique in its specific scent profile and its widespread use as a sandalwood oil substitute.
List of Similar Compounds
- Sandela
- Mysorol
- Isobornyl cyclohexanol
- Santal A
- Santalex T
This compound stands out due to its high purity and consistent quality, making it a preferred choice in the fragrance and flavor industry.
Propriétés
Numéro CAS |
80748-58-9 |
|---|---|
Formule moléculaire |
C16H28O |
Poids moléculaire |
236.39 g/mol |
Nom IUPAC |
1-(2,2,3-trimethyl-1-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol |
InChI |
InChI=1S/C16H28O/c1-12-13-7-10-15(11-13,14(12,2)3)16(17)8-5-4-6-9-16/h12-13,17H,4-11H2,1-3H3 |
Clé InChI |
JMLPIRYUSKIOGR-UHFFFAOYSA-N |
SMILES canonique |
CC1C2CCC(C2)(C1(C)C)C3(CCCCC3)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


